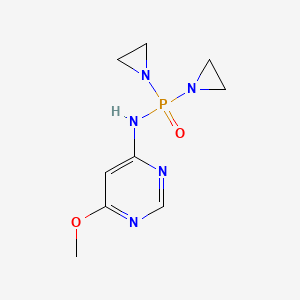
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- is a complex organic compound that features a phosphinic amide group bonded to aziridine and pyrimidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- typically involves the reaction of a phosphinic acid derivative with aziridine and a pyrimidine derivative. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. For example, the use of a base such as triethylamine can help in the deprotonation step, while solvents like dichloromethane or tetrahydrofuran may be used to dissolve the reactants.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures would also be crucial due to the reactive nature of aziridine.
化学反应分析
Types of Reactions
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine or pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while substitution reactions could result in various substituted derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism by which phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aziridine moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrimidine ring may also interact with specific binding sites, influencing biological pathways.
相似化合物的比较
Similar Compounds
Phosphinic amide derivatives: Compounds with similar phosphinic amide groups but different substituents.
Aziridine-containing compounds: Other molecules featuring aziridine rings.
Pyrimidine derivatives: Compounds with pyrimidine rings but different functional groups.
Uniqueness
Phosphinic amide, P,P-bis(1-aziridinyl)-N-(6-methoxy-4-pyrimidinyl)- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
783-60-8 |
|---|---|
分子式 |
C9H14N5O2P |
分子量 |
255.21 g/mol |
IUPAC 名称 |
N-[bis(aziridin-1-yl)phosphoryl]-6-methoxypyrimidin-4-amine |
InChI |
InChI=1S/C9H14N5O2P/c1-16-9-6-8(10-7-11-9)12-17(15,13-2-3-13)14-4-5-14/h6-7H,2-5H2,1H3,(H,10,11,12,15) |
InChI 键 |
QULWVTNGPDDLKP-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=NC(=C1)NP(=O)(N2CC2)N3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)
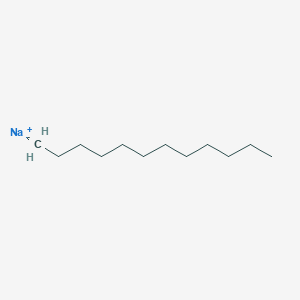

![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)
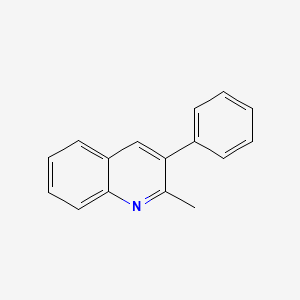
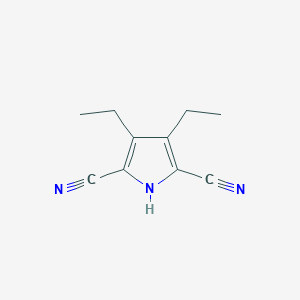
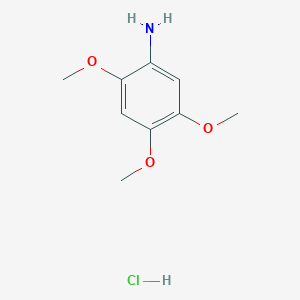

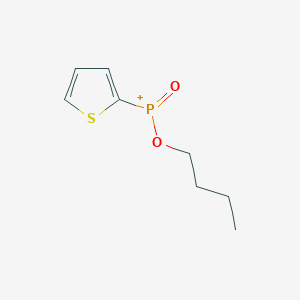
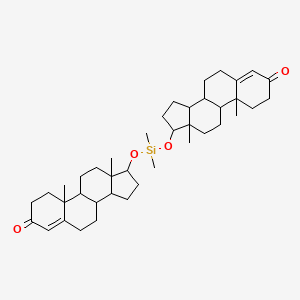
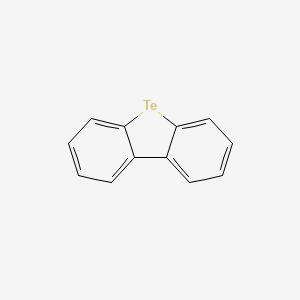
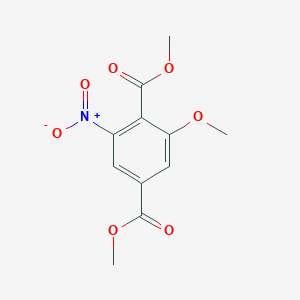
![[(2S)-oxolan-2-yl]methyl (2R)-2-[4-(6-chloranylquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B14750103.png)
